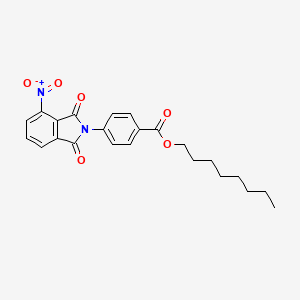![molecular formula C25H36N2Si B15014294 1,1'-{[Phenyl(propan-2-yl)silanediyl]diprop-1-yne-1,3-diyl}dipiperidine](/img/structure/B15014294.png)
1,1'-{[Phenyl(propan-2-yl)silanediyl]diprop-1-yne-1,3-diyl}dipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-{PHENYL3-(PIPERIDIN-1-YL)PROP-1-YN-1-YLSILYL}PROP-2-YN-1-YL)PIPERIDINE is a complex organic compound that features a piperidine ring, a phenyl group, and a silyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{PHENYL3-(PIPERIDIN-1-YL)PROP-1-YN-1-YLSILYL}PROP-2-YN-1-YL)PIPERIDINE typically involves multi-step organic reactions. One common method includes the coupling of a piperidine derivative with a phenylacetylene derivative in the presence of a silylating agent. The reaction conditions often require a catalyst, such as palladium or copper, and may be conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Purification steps, such as chromatography and recrystallization, are crucial to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-{PHENYL3-(PIPERIDIN-1-YL)PROP-1-YN-1-YLSILYL}PROP-2-YN-1-YL)PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert triple bonds to double or single bonds.
Substitution: The piperidine and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1-(3-{PHENYL3-(PIPERIDIN-1-YL)PROP-1-YN-1-YLSILYL}PROP-2-YN-1-YL)PIPERIDINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-(3-{PHENYL3-(PIPERIDIN-1-YL)PROP-1-YN-1-YLSILYL}PROP-2-YN-1-YL)PIPERIDINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride
- (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one
- 3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
Uniqueness
1-(3-{PHENYL3-(PIPERIDIN-1-YL)PROP-1-YN-1-YLSILYL}PROP-2-YN-1-YL)PIPERIDINE stands out due to its unique combination of a piperidine ring, phenyl group, and silyl group. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential bioactivity further enhance its significance in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C25H36N2Si |
|---|---|
Peso molecular |
392.7 g/mol |
Nombre IUPAC |
phenyl-bis(3-piperidin-1-ylprop-1-ynyl)-propan-2-ylsilane |
InChI |
InChI=1S/C25H36N2Si/c1-24(2)28(25-14-6-3-7-15-25,22-12-20-26-16-8-4-9-17-26)23-13-21-27-18-10-5-11-19-27/h3,6-7,14-15,24H,4-5,8-11,16-21H2,1-2H3 |
Clave InChI |
CCHIRTFXCGFNGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C#CCN1CCCCC1)(C#CCN2CCCCC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide](/img/structure/B15014211.png)
![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B15014221.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15014235.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B15014248.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide](/img/structure/B15014255.png)
acetyl]hydrazono}butanamide](/img/structure/B15014261.png)
![O-[4-(naphthalen-1-ylcarbamoyl)phenyl] dipropan-2-ylcarbamothioate](/img/structure/B15014262.png)
![1-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B15014265.png)
![6-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol](/img/structure/B15014269.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15014274.png)
![methyl 4-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate](/img/structure/B15014280.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B15014281.png)

![3-[(E)-{[(5-Bromopyridin-3-YL)formamido]imino}methyl]phenyl 3-bromobenzoate](/img/structure/B15014288.png)
